Tetraethylammonium fluoride hydrate

Description

Overview of Tetraethylammonium (B1195904) Fluoride (B91410) Hydrate (B1144303) (TEAFH) as a Research Compound

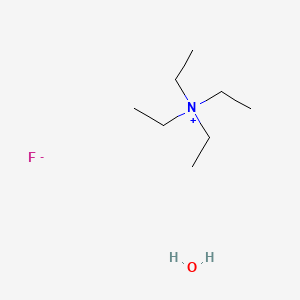

Tetraethylammonium fluoride hydrate is a quaternary ammonium (B1175870) salt with the general chemical formula (C₂H₅)₄NF·xH₂O. wwmponline.com In this structure, a central nitrogen atom is covalently bonded to four ethyl groups, resulting in a tetraethylammonium cation ((C₂H₅)₄N⁺). smolecule.com This cation is paired with a fluoride anion (F⁻), and the salt incorporates a variable number of water molecules within its crystal lattice, hence the term 'hydrate'. smolecule.com The compound typically appears as a white to beige or pale yellow crystalline solid. smolecule.comchemimpex.com

In chemical research, TEAFH is primarily valued for its role as a soluble and mild source of fluoride ions. chemimpex.comsigmaaldrich.com This characteristic makes it a key reagent in several classes of reactions. It is widely used for the deprotection of silyl (B83357) ether functional groups, a common strategy in multi-step organic synthesis to shield reactive alcohol groups. sigmaaldrich.com The fluoride ion efficiently cleaves the silicon-oxygen bond, regenerating the alcohol under relatively gentle conditions. sigmaaldrich.com

Furthermore, TEAFH serves as an effective phase-transfer catalyst, facilitating the transfer of fluoride ions from an aqueous phase to an organic phase, which is crucial for carrying out fluorination reactions in non-aqueous solvents. chemimpex.com It is also employed as a reagent in fluorination reactions to introduce fluorine atoms into organic molecules and as a catalyst for various transformations, including oxidation and methylation. chemimpex.comchemicalbook.com Its utility extends to materials science, where it can be used in the preparation of fluorinated polymers. chemimpex.com The structural balance of the tetraethylammonium cation provides good solubility in many organic solvents while maintaining stability, making it a practical choice over some other fluoride sources. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₂₀FN·xH₂O chemimpex.com |

| Molecular Weight (Anhydrous) | 149.25 g/mol chemimpex.comsigmaaldrich.com |

| CAS Number (Hydrate) | 98330-04-2 chemimpex.comsigmaaldrich.com |

| CAS Number (Anhydrous) | 665-46-3 smolecule.comnih.gov |

| Appearance | White to off-white or pale yellow crystalline powder/solid smolecule.comchemimpex.com |

| Key Applications | Deprotection reagent, fluoride ion source, phase-transfer catalyst chemimpex.comsigmaaldrich.com |

| Solubility | Soluble in water |

Significance of Fluoride Chemistry in Advanced Synthesis and Materials Science

The strategic incorporation of fluorine into molecules is a cornerstone of modern chemical and materials science, largely due to the unique properties of the fluorine atom. tandfonline.comacs.org As the most electronegative element, fluorine's presence can dramatically alter a molecule's electronic properties, stability, and reactivity. tandfonline.comacs.org The carbon-fluorine (C-F) bond is exceptionally strong, significantly more so than a carbon-hydrogen (C-H) bond, which often imparts enhanced metabolic and thermal stability to fluorinated compounds. azom.comacs.org

In pharmaceutical development, the introduction of fluorine is a well-established strategy to optimize drug candidates. nih.govtandfonline.com Fluorination can improve several critical properties:

Metabolic Stability: Replacing hydrogen atoms at sites of metabolic oxidation with fluorine can block or slow down the breakdown of a drug by enzymes like Cytochrome P450, extending its active lifetime in the body. tandfonline.comacs.org

Bioavailability and Permeability: The lipophilicity of a drug, which affects its ability to cross cell membranes, can be fine-tuned by adding fluorine or fluorine-containing groups. This can lead to better absorption and distribution of the drug. tandfonline.comnih.gov

Binding Affinity: The electronegativity of fluorine can alter the acidity or basicity of nearby functional groups and lead to favorable electrostatic interactions with a biological target, such as a protein or enzyme, thereby increasing the drug's potency. tandfonline.comacs.org

In materials science, fluoride chemistry is fundamental to the creation of high-performance fluoropolymers. wikipedia.orgsubstech.com These materials, characterized by multiple C-F bonds, exhibit a remarkable combination of properties including high thermal stability, excellent chemical resistance to acids, bases, and solvents, and low surface energy, which translates to non-stick and water-repellent characteristics. wikipedia.orgsubstech.com The archetypal example is Polytetrafluoroethylene (PTFE), renowned for its extreme inertness and low friction. wikipedia.orgwikipedia.org These properties make fluoropolymers indispensable in a vast range of applications, from harsh chemical processing environments and high-temperature electronics to non-stick cookware and weather-resistant coatings. azom.comwikipedia.org

Historical Context and Evolution of this compound in Academic Studies

The emergence of this compound as a useful laboratory reagent is situated within the broader historical development of both fluorine chemistry and the application of quaternary ammonium salts in organic synthesis. The unique properties of organofluorine compounds gained significant attention following the accidental discovery of Polytetrafluoroethylene (PTFE) by Roy J. Plunkett at DuPont in 1938. wikipedia.org This discovery catalyzed extensive research into fluoropolymers and the synthesis of fluorinated organic molecules.

Throughout the 20th century, chemists sought safe and effective methods to introduce fluorine into organic compounds and to handle fluoride ions in organic solvents, where they are often poorly soluble. The development of quaternary ammonium salts, such as those in the tetraalkylammonium family, provided a solution. These salts, featuring a lipophilic organic cation, could render the fluoride anion soluble and highly reactive in anhydrous organic solvents.

Early seminal work, for instance by Corey and Venkateswarlu in 1972 on the use of the related reagent tetrabutylammonium (B224687) fluoride (TBAF) for the protection of hydroxyl groups as tert-butyldimethylsilyl ethers, highlighted the utility of this class of reagents. capes.gov.br Such studies established quaternary ammonium fluorides as indispensable tools for the cleavage of silyl ethers, a critical step in the synthesis of complex molecules. While specific early synthesis reports for TEAFH itself are less prominent, its use evolved from this foundational research. Chemists recognized that by varying the alkyl groups on the ammonium cation (e.g., from butyl to ethyl), the properties of the fluoride reagent, such as solubility and hygroscopicity, could be modulated. smolecule.com The development of various fluorinating agents, including electrophilic and nucleophilic sources, and reagents for trifluoromethylation, such as the Ruppert-Prakash reagent (TMSCF₃), further expanded the toolkit of fluorine chemistry, with TEAFH finding its place as a mild, selective, and practical source of nucleophilic fluoride for a range of synthetic transformations. wikipedia.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetraethylazanium;fluoride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.FH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKUWOWHPVKTCQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.O.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63123-01-3 | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride, hydrate (1:1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63123-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

167.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63123-02-4, 63123-01-3, 98330-04-2 | |

| Record name | Ethanaminium, N,N,N-triethyl-, fluoride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63123-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium fluoride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethylammonium fluoride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for Tetraethylammonium Fluoride Hydrate

Neutralization Reactions for Tetraethylammonium (B1195904) Fluoride (B91410) Hydrate (B1144303) Synthesis

A common and straightforward method for the synthesis of tetraethylammonium fluoride hydrate involves the neutralization of tetraethylammonium hydroxide (B78521) with hydrofluoric acid. This acid-base reaction yields the desired salt and water.

Another approach involves the reaction of tetraethylammonium bromide with hydrofluoric acid hydrate. This process forms an indirect precursor to tetraethylammonium fluoride, which can then be crystallized and dried to obtain the hydrate form.

Solvothermal Synthesis Approaches for this compound

While specific details on solvothermal synthesis for this compound are not extensively documented in the provided search results, this method generally involves a chemical reaction in a closed vessel using a solvent at temperatures above its boiling point. The pressure within the vessel is also elevated. This technique is often employed to produce crystalline materials. For this compound, a solvothermal approach could potentially involve the reaction of a tetraethylammonium salt with a fluoride source in a suitable solvent under controlled temperature and pressure to facilitate the formation of the desired hydrate.

Metathesis Reactions in this compound Preparation

Metathesis, or double displacement, reactions are a viable route for the preparation of this compound. A typical procedure involves the reaction of tetraethylammonium bromide with sodium fluoride. In this reaction, the bromide and fluoride ions exchange, leading to the formation of tetraethylammonium fluoride and sodium bromide. The desired product can then be isolated from the reaction mixture. Similarly, other tetraethylammonium halides, such as the chloride or iodide, can be used as starting materials in metathesis reactions with a suitable fluoride salt. chemicalbook.comwikipedia.org

Advanced Methodologies for Anhydrous Tetraethylammonium Fluoride from Hydrate Forms

The presence of water can significantly reduce the reactivity of the fluoride ion. vandamlab.org Therefore, the preparation of anhydrous tetraethylammonium fluoride is crucial for many applications, particularly in fluorination reactions. acs.orgacs.org

Azeotropic Distillation Techniques for Dehydration

Azeotropic distillation is a widely employed technique for the removal of water from hydrated fluoride salts. vandamlab.orgunl.eduresearchgate.net This process involves adding a solvent (an entrainer) that forms a low-boiling azeotrope with water. google.com By distilling this azeotrope, water can be effectively removed from the system.

In the context of preparing anhydrous tetraethylammonium fluoride, a common procedure involves the azeotropic distillation of the hydrate with a suitable solvent like acetonitrile (B52724). vandamlab.org For the related compound, tetramethylammonium (B1211777) fluoride, a method has been described where the hydrate is dried by distillation with isopropyl alcohol and then dimethylformamide at elevated temperatures. acs.org This rigorous drying process can yield an anhydrous product with very low water content. acs.org Another patented method for preparing anhydrous tetramethylammonium fluoride involves the removal of a methanol (B129727) solvent via azeotropic distillation after the addition of tetrahydrofuran (B95107) (THF). google.com

Impact of Drying Protocols on Reactivity and Purity

The method used to dry this compound has a profound impact on the reactivity and purity of the resulting anhydrous salt. Incomplete removal of water can lead to the formation of bifluoride ions (HF2-), which are less nucleophilic than the "naked" fluoride ion and can decrease the efficiency of fluorination reactions. acs.org

The conditions used for drying are critical. For instance, heating some tetraalkylammonium fluorides under high vacuum can lead to decomposition through Hofmann elimination, resulting in contamination with byproducts like tributylamine (B1682462) in the case of tetrabutylammonium (B224687) fluoride. acs.orgunl.edu This highlights the sensitivity of these compounds and the need for carefully controlled drying protocols.

The choice of solvent for azeotropic distillation is also important. The solvent should not react with the fluoride salt and should be easily removable after the dehydration process. The residual solvent content can also affect the subsequent reactions. For example, in the preparation of a 4-fluorothiazole, residual isopropanol (B130326) from the drying process led to the formation of an ether impurity. acs.org Therefore, the drying protocol must be optimized to minimize both water and residual solvent to ensure high purity and reactivity of the anhydrous tetraethylammonium fluoride.

Mechanistic Investigations and Reactivity Studies of Tetraethylammonium Fluoride Hydrate

Fluoride (B91410) Ion Donor Mechanisms in Organic Transformations

The efficacy of tetraethylammonium (B1195904) fluoride hydrate (B1144303) as a reagent is rooted in its structure. The large, lipophilic tetraethylammonium cation [(C₂H₅)₄N]⁺ enhances the salt's solubility in organic media, while poorly solvating the fluoride anion (F⁻). This results in a "naked" and highly nucleophilic fluoride ion that is readily available to participate in chemical reactions. chemimpex.comwikipedia.orgcommonorganicchemistry.com This high reactivity, combined with the reagent's stability and ease of handling compared to gaseous alternatives, makes it a valuable tool in organic synthesis. chemimpex.com

Tetraethylammonium fluoride hydrate is recognized as a mild and selective source of fluoride ions. sigmaaldrich.comsmolecule.comsigmaaldrich.com Its mildness is attributed to the controlled delivery of the fluoride ion, which minimizes undesired side reactions that can occur with more aggressive fluorinating agents. smolecule.com This selectivity is crucial in complex syntheses where multiple functional groups are present. The hydrated form of TEAF is often employed, and the degree of hydration can influence the reactivity of the fluoride ion, with anhydrous forms being significantly more reactive. acs.orgnih.gov The presence of water molecules can form strong hydrogen bonds with the fluoride ion, moderating its basicity and nucleophilicity. wikipedia.org

Table 1: Comparison of Fluoride Sources

| Fluoride Source | Common Form | Characteristics |

|---|---|---|

| Tetraethylammonium fluoride (TEAF) hydrate | Solid (hydrate) hsppharma.com | Soluble in organic solvents, provides "naked" fluoride, mild and selective. chemimpex.comsigmaaldrich.comsmolecule.comsigmaaldrich.com |

| Tetrabutylammonium (B224687) fluoride (TBAF) | Solution in THF (trihydrate) commonorganicchemistry.com | Highly soluble, common for deprotection, basicity can cause side reactions. commonorganicchemistry.comchemspider.com |

| Hydrogen Fluoride (HF) | Gas/Aqueous Solution | Highly corrosive and toxic, often used as a complex with pyridine. harvard.edu |

| Potassium Fluoride (KF) | Solid | Poorly soluble in organic solvents, often requires phase-transfer catalysts. wikipedia.org |

The controlled introduction of fluorine atoms into organic molecules is a critical strategy in the development of pharmaceuticals and agrochemicals, as it can significantly alter a molecule's metabolic stability, binding affinity, and bioavailability. chemimpex.comsmolecule.com this compound serves as an effective reagent for these transformations, facilitating the synthesis of complex fluorinated compounds. chemimpex.comsustainable-bio.com It is used in nucleophilic fluorination reactions, such as the substitution of leaving groups in SNAr (nucleophilic aromatic substitution) reactions, to produce fluorinated heterocycles and other key intermediates. chemimpex.comacs.org For instance, the conversion of a chlorothiazole to a fluorothiazole, a challenging transformation, has been successfully achieved on a large scale using anhydrous tetramethylammonium (B1211777) fluoride, a closely related reagent, highlighting the utility of quaternary ammonium (B1175870) fluorides in producing vital pharmaceutical building blocks. acs.org

Deprotection Chemistry Involving this compound

One of the most common applications of fluoride reagents in organic synthesis is the cleavage of silicon-based protecting groups. harvard.edu this compound is frequently employed for this purpose due to its high efficacy and mild reaction conditions. sigmaaldrich.comsigmaaldrich.com

Silyl (B83357) ethers are widely used to protect alcohol functional groups during multi-step syntheses. harvard.eduwikipedia.org The deprotection step, which removes the silyl group to reveal the original alcohol, is efficiently achieved using a fluoride ion source like TEAF hydrate. sigmaaldrich.comsigmaaldrich.com The mechanism is driven by the exceptionally high strength of the silicon-fluorine (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond it replaces. harvard.edu The fluoride ion attacks the silicon atom, leading to the cleavage of the Si-O bond and formation of the alcohol and a stable fluoro-silyl species.

Common silyl ether protecting groups that are readily cleaved by TEAF hydrate include:

Trimethylsilyl (TMS)

Triethylsilyl (TES)

tert-Butyldimethylsilyl (TBS or TBDMS)

tert-Butyldiphenylsilyl (TBDPS)

Triisopropylsilyl (TIPS)

The kinetics and selectivity of silyl ether deprotection are influenced by steric and electronic factors, allowing for the selective removal of one silyl group in the presence of others. wikipedia.orggelest.com Generally, less sterically hindered silyl ethers are cleaved more rapidly. wikipedia.org This principle enables chemists to design synthetic routes where different alcohols in a poly-functional molecule are protected with distinct silyl groups that can be removed sequentially. gelest.com For example, a primary alcohol protected as a TES ether can often be selectively deprotected in the presence of a more sterically demanding TIPS ether protecting a secondary or tertiary alcohol. gelest.com

The relative stability of silyl ethers to fluoride-mediated cleavage is a key factor in achieving selectivity. While precise kinetics depend on the specific substrate and reaction conditions, a general order of lability has been established.

Table 2: Relative Stability of Silyl Ethers to Deprotection

| Silyl Group | Relative Stability to Acidic Hydrolysis wikipedia.org | Relative Stability to Basic Hydrolysis wikipedia.org | Key Features |

|---|---|---|---|

| TMS | 1 | 1 | Very labile, removed under very mild conditions. |

| TES | 64 | 10-100 | More stable than TMS, useful for selective deprotection. gelest.com |

| TBS/TBDMS | 20,000 | ~20,000 | Common, robust protecting group, removable with TBAF or TEAF. researchgate.netresearchgate.net |

| TIPS | 700,000 | 100,000 | Very sterically hindered, highly resistant to cleavage. gelest.com |

| TBDPS | 5,000,000 | ~20,000 | Very stable to acid, but comparable to TBS under basic/fluoride conditions. researchgate.net |

The choice of solvent and the presence of additives can further tune the selectivity of the deprotection reaction. gelest.com

Catalytic Activities of this compound

Beyond its stoichiometric use as a reagent, this compound also exhibits catalytic activity in several organic transformations. chemimpex.comsigmaaldrich.comsigmaaldrich.comthermofisher.com In these roles, it acts as a homogeneous catalyst, being soluble in the reaction medium. sigmaaldrich.comsigmaaldrich.com

One notable catalytic application is in the selective depolymerization of poly(lactic acid) (PLA). sigmaaldrich.comsigmaaldrich.com PLA is a biodegradable polymer of significant environmental interest, and its chemical recycling is an important area of research. TEAF hydrate can act as a homogeneous catalyst for the methanolysis of PLA, efficiently breaking down the polymer chains into smaller molecules that can be repurposed. sigmaaldrich.comsigmaaldrich.com

Additionally, TEAF hydrate has been reported to catalyze other reactions, including:

Oxidation reactions thermofisher.com

Methylation reactions thermofisher.com

Deuteration reactions involving fluorine thermofisher.com

Cleavage of Si-C bonds thermofisher.com

These catalytic applications underscore the versatility of TEAF hydrate, extending its utility beyond its conventional roles as a fluorinating agent and deprotecting reagent. chemimpex.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula | Role/Context |

|---|---|---|

| This compound | (C₂H₅)₄NF·xH₂O | Main subject of the article |

| Tetraethylammonium | [(C₂H₅)₄N]⁺ | Cationic part of the main compound |

| Tetrabutylammonium fluoride | (C₄H₉)₄NF | Comparative fluoride source, deprotection reagent |

| Tetramethylammonium fluoride | (CH₃)₄NF | Comparative fluoride source, SNAr reactions |

| Hydrogen Fluoride | HF | Comparative fluoride source |

| Potassium Fluoride | KF | Comparative fluoride source |

| Poly(lactic acid) | (C₃H₄O₂)ₙ | Polymer for catalytic depolymerization |

| Trimethylsilyl (TMS) ether | R-O-Si(CH₃)₃ | Silyl ether protecting group |

| Triethylsilyl (TES) ether | R-O-Si(C₂H₅)₃ | Silyl ether protecting group |

| tert-Butyldimethylsilyl (TBS/TBDMS) ether | R-O-Si(CH₃)₂(C(CH₃)₃) | Silyl ether protecting group |

| tert-Butyldiphenylsilyl (TBDPS) ether | R-O-Si(Ph)₂(C(CH₃)₃) | Silyl ether protecting group |

| Triisopropylsilyl (TIPS) ether | R-O-Si(CH(CH₃)₂)₃ | Silyl ether protecting group |

| Pyridine | C₅H₅N | Used to complex with HF |

Homogeneous Catalysis in Polymer Depolymerization

Homogeneous catalysis, where the catalyst and reactants exist in a single phase, offers significant advantages in chemical reactions, such as increased reaction rates and selectivity. TEAFH has been identified as an effective homogeneous catalyst, particularly in the chemical recycling of polymers. researchgate.netsigmaaldrich.comsigmaaldrich.com Its solubility in organic solvents allows it to interact directly with dissolved polymer chains, facilitating their breakdown into valuable monomers. nih.gov Research has shown that transforming a heterogeneous catalytic system (e.g., solid polymer, liquid solvent) into a homogeneous one by completely dissolving the polymer can significantly accelerate the depolymerization process. researchgate.netnih.gov

A prominent application of TEAFH and similar quaternary ammonium fluorides is the selective methanolytic depolymerization of Poly(lactic acid) (PLA), a biodegradable polyester. researchgate.netsigmaaldrich.comsigmaaldrich.com This process chemically recycles PLA waste back into methyl lactate (B86563), a valuable chemical feedstock. researchgate.net Studies using the related catalyst tetramethylammonium fluoride (TMAF) have demonstrated that the fluoride ion (F⁻) is the active catalytic center. researchgate.net The proposed mechanism involves a random scission pathway where the fluoride ion acts as a nucleophile, attacking the ester linkages within the PLA backbone. This initial attack breaks the polymer chain, and subsequent reactions with methanol (B129727) complete the depolymerization to methyl lactate. researchgate.net This method has proven highly efficient, achieving nearly 100% yield of methyl lactate under mild conditions (90°C-110°C) in short reaction times. researchgate.net

| Catalyst System | Polymer | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Tetraalkylammonium Fluoride | Poly(lactic acid) (PLA) | Methanolytic Depolymerization | Complete conversion to methyl lactate in < 60 mins at 90-110°C. F⁻ identified as the active catalytic species. | researchgate.net |

| This compound | Poly(lactic acid) (PLA) | Homogeneous Catalysis | Acts as a homogeneous catalyst for selective depolymerization. | sigmaaldrich.comsigmaaldrich.com |

Phase Transfer Catalysis Mechanisms

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgdalalinstitute.com Quaternary ammonium salts like TEAFH are classic examples of phase transfer catalysts. wikipedia.org The mechanism relies on the dual nature of the catalyst. The lipophilic tetraethylammonium cation [(C₂H₅)₄N]⁺ is soluble in organic solvents, while the fluoride anion (F⁻) is typically soluble in water. The cation encapsulates the anion, transporting it from the aqueous or solid phase into the organic phase where the substrate is dissolved. wikipedia.orgdalalinstitute.com

This transport creates a highly reactive, or "naked," fluoride ion in the organic medium, as it is no longer tightly solvated by water molecules. taylorandfrancis.com A more specific mechanism known as Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC) has also been described, where a chiral hydrogen-bond donor can act as the transfer agent, bringing the fluoride ion into the organic phase as a chiral hydrogen-bonded complex. acs.orgacs.org This approach is particularly relevant for achieving asymmetric fluorination reactions. acs.org The ability of TEAFH to function as a PTC is crucial for reactions involving inorganic fluoride salts and organic substrates.

Catalysis in Oxidation, Methylation, and Deuteration Reactions

TEAFH serves as a versatile catalyst in several fundamental organic transformations, including oxidation, methylation, and deuteration reactions. thermofisher.com In these processes, the fluoride ion's reactivity as both a strong base and a nucleophile is harnessed.

Oxidation: The fluoride ion can facilitate oxidation reactions by acting as a base to deprotonate a substrate, making it more susceptible to an oxidant.

Methylation: In methylation reactions, TEAFH can be used to deprotonate nucleophiles (e.g., alcohols, phenols), generating highly reactive anions that readily react with a methylating agent like methyl iodide.

Deuteration: For deuteration, the fluoride ion can act as a base to promote H/D exchange by abstracting a proton from a substrate in the presence of a deuterium (B1214612) source (e.g., D₂O), leading to the incorporation of deuterium into the molecule.

Mechanistic Insights into Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. TEAFH and related fluoride sources play a significant role as activators in various C-C coupling reactions. The mechanism typically involves the fluoride ion interacting with an organometallic or organosilicon reagent. nih.gov For instance, in the palladium-catalyzed cross-coupling of organosilanols, a hydrogen-bonded complex between tetrabutylammonium fluoride (TBAF) and the silanol (B1196071) has been identified as a key intermediate. nih.gov The fluoride activates the silicon center, facilitating a turnover-limiting transmetalation step with the palladium catalyst. nih.gov

While often used in conjunction with transition metals, fluoride sources like TEAFH can also promote C-C bond formation in the absence of metal catalysts. In these reactions, the fluoride ion acts as a potent activator for various coupling partners. For example, it can activate organosilicon compounds to form a hypervalent silicate (B1173343) species. This highly nucleophilic species can then attack an electrophilic carbon, leading to the formation of a new C-C bond without the need for a transition metal catalyst. This approach aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals.

| Reaction Type | Role of Fluoride Activator (e.g., TEAFH) | Mechanistic Feature | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Activates organosilicon reagent | Forms a hydrogen-bonded complex with silanol, facilitating transmetalation. | nih.gov |

| Transition Metal-Free Coupling | Activates organosilicon or other reagents | Forms a hypervalent, highly nucleophilic intermediate. | researchgate.net |

Radical reactions proceed through intermediates with unpaired electrons and typically involve three phases: initiation, propagation, and termination. lumenlearning.comlibretexts.orglibretexts.org Initiation is the initial creation of a radical, often through the homolytic cleavage of a weak bond by heat or light. libretexts.org The propagation phase involves a series of chain reactions where a radical reacts with a stable molecule to generate a new radical. lumenlearning.comlibretexts.org Termination occurs when two radicals combine to form a stable, non-radical product. libretexts.org

While the predominant mechanisms for fluoride-mediated reactions involve ionic pathways (nucleophilic attack, base-promoted activation), the possibility of radical processes cannot be entirely discounted under certain conditions. A hypothetical radical pathway in a TEAFH-mediated reaction could involve a single-electron transfer (SET) from the electron-rich fluoride or an activated substrate to an electrophile, generating a radical ion pair. These radical intermediates could then participate in C-C bond formation. However, the existing literature on reactions catalyzed by tetraalkylammonium fluorides primarily supports ionic or organometallic mechanisms rather than radical chain processes. nih.gov

Influence of Atmospheric Conditions on Reaction Outcomes

The reactivity and efficacy of this compound (TEAFH) in chemical transformations are significantly influenced by atmospheric conditions, primarily the presence of moisture. The hygroscopic nature of TEAFH means it readily absorbs water from the atmosphere, which can have profound effects on its performance as a reagent.

The water content within TEAFH is a critical parameter that can dictate the outcome of a reaction. For instance, in its role as a desilylation agent, the efficiency of removing silyl ether protecting groups is highly dependent on the hydration level of the fluoride source. nih.gov Studies on the related compound, tetrabutylammonium fluoride (TBAF), have shown that for the effective desilylation of certain substrates like pyrimidine (B1678525) nucleosides, the water content must be kept below 5%. nih.gov Conversely, for other substrates such as adenosine (B11128) and guanosine, the desilylation rate was not significantly affected by a water content of up to 17% (w/w). nih.gov This substrate-dependent sensitivity to water highlights the necessity of controlling atmospheric moisture to achieve desired reaction outcomes. Excess water can lead to the formation of hydrofluoric acid (HF) through the hydrolysis of the fluoride ion, which can cause side reactions and degradation of sensitive functional groups.

In contrast to the significant impact of moisture, the presence of atmospheric carbon dioxide (CO2) under typical synthetic conditions does not appear to play a major role in altering the reaction outcomes of TEAFH. While research on the related tetrabutylammonium fluoride (TBAF) has explored its use in carbon capture technologies, these applications involve specific conditions of pressure and temperature to form semiclathrate hydrates that trap CO2 molecules. nih.govnih.gov These conditions are not representative of standard organic synthesis environments. The reaction between fluoride ions and CO2 to form species like formamides has been shown to require a metallic reducing agent, such as silicon, and elevated temperatures and pressures, indicating that it is not a spontaneous process under normal atmospheric conditions. nih.gov Therefore, for most practical applications of TEAFH in organic synthesis, the influence of atmospheric CO2 on the primary reaction pathway is considered negligible.

The following table summarizes the influence of atmospheric components on reactions involving tetraalkylammonium fluoride hydrates:

| Atmospheric Component | Influence on Reaction Outcome | Key Considerations |

| Moisture (H₂O) | High | Can lead to hydrolysis of the fluoride ion, forming hydrofluoric acid (HF), which may cause side reactions or substrate degradation. The efficiency of reactions like desilylation can be highly sensitive to the water content. |

| Carbon Dioxide (CO₂) | Low (under typical synthetic conditions) | Reaction with CO₂ is generally not spontaneous and requires specific catalysts, pressures, and temperatures not present in standard laboratory setups. |

Acid-Base Chemistry and Deprotonation Reactions

This compound exhibits significant basic properties and is involved in a range of acid-base and deprotonation reactions, which are central to its utility in organic synthesis.

TEAFH as a Brønsted Base in Organic Synthesis

This compound is recognized as a strong base in the realm of organic synthesis. The fluoride ion (F⁻), being the conjugate base of a weak acid (hydrofluoric acid, HF), can effectively abstract protons from a variety of organic substrates. This Brønsted basicity is harnessed in numerous synthetic transformations.

TEAFH serves as a catalyst in various base-catalyzed reactions. For example, it can be employed in methylation and deuteration reactions. thermofisher.com Its basic nature also allows it to facilitate the cleavage of certain chemical bonds, acting as a reagent beyond simple fluorination. thermofisher.com The utility of tetraalkylammonium fluorides as bases extends to promoting reactions such as the hydrolysis of esters, like para-nitrophenyl (B135317) acetate (B1210297), where the fluoride ion acts as the initial nucleophile in a base-catalyzed acyl hydrolysis mechanism.

The table below provides examples of reactions where TEAFH or related tetraalkylammonium fluorides act as a Brønsted base:

| Reaction Type | Role of Tetraalkylammonium Fluoride | Example Substrate |

| Ester Hydrolysis | Base catalyst | para-Nitrophenyl acetate |

| Methylation | Base catalyst | Not specified |

| Deuteration | Base catalyst | Not specified |

Deprotonation of Solvents and Intermediate Formation

A notable example is the deprotonation of nitriles, such as acetonitrile (B52724) (CH₃CN). The fluoride ion is capable of abstracting a proton from the methyl group of acetonitrile, which is weakly acidic. This acid-base reaction leads to the formation of the bifluoride ion (HF₂⁻) and the cyanomethyl anion. The formation of the bifluoride ion is a common feature when fluoride salts are used in protic or weakly acidic aprotic solvents.

The deprotonation of solvents can have several consequences for a chemical reaction. The newly formed anionic species can act as nucleophiles or bases themselves, potentially leading to side reactions or the formation of unexpected products. The change in the composition of the reaction medium, including the generation of species like HF₂⁻, can also alter the solubility and reactivity of other components in the reaction mixture.

Detailed studies on the deprotonation of a wide range of organic solvents by TEAFH and the subsequent characterization of all resulting intermediates are not extensively documented in readily available literature. However, the known reactivity with acidic C-H bonds suggests that care must be taken when choosing a solvent for reactions involving TEAFH to avoid unintended deprotonation and subsequent side reactions.

The following table summarizes the deprotonation of a common solvent by a fluoride source:

| Solvent | Acidic Proton(s) | Products of Deprotonation |

| Acetonitrile (CH₃CN) | Protons on the methyl group | Cyanomethyl anion ([CH₂CN]⁻) and Bifluoride ion (HF₂⁻) |

Computational Chemistry and Theoretical Modeling of Tetraethylammonium Fluoride Hydrate Systems

Molecular Orbital Studies and Hydrogen Bonding Interactions

Molecular orbital (MO) theory and related computational approaches are instrumental in elucidating the nature of interactions within TEAF hydrate (B1144303). A primary focus of these studies is the hydrogen bonding network involving the fluoride (B91410) anion, the tetraethylammonium (B1195904) cation, and water molecules.

The fluoride ion is a strong hydrogen bond acceptor. In the hydrated state, it forms robust hydrogen bonds with water molecules, creating distinct water-anion complex species. researchgate.net Infrared spectroscopy studies on various hydrates of TEAF (penta-, tri-, di-, and monohydrates) have confirmed the presence of these complexes. researchgate.net Computational studies complement these experimental findings by providing detailed information on the geometry and energy of these hydrogen bonds.

Furthermore, computational studies have been used to understand the hydrogen bonding between TEAF and other molecules. For instance, the interaction between TEAF and a bis-imidazolium receptor was studied, revealing that the selective crystallization of the fluoride salt is driven by tight ion-pairing aided by bidentate hydrogen bonding from the receptor. acs.org NMR analysis and computational modeling confirmed the presence of host-guest hydrogen bonding, demonstrating how TEAF participates in specific recognition processes. acs.org

The strength of these hydrogen-bonding interactions can be quantified through computational methods. The table below presents association constants for a specific dye with various tetraalkylammonium fluoride salts, illustrating how the cation influences the fluoride binding, which is largely mediated by hydrogen bonds.

| Fluoride Salt | Association Constant (K) from UV-Vis (M-1) | Association Constant (K) from Fluorescence (M-1) |

|---|---|---|

| Tetramethylammonium (B1211777) Fluoride (TMA-F) | 4.5 × 104 | 4.2 × 104 |

| Tetraethylammonium Fluoride (TEA-F) | 3.1 × 104 | 2.8 × 104 |

| Tetrabutylammonium (B224687) Fluoride (TBA-F) | 1.5 × 104 | 1.3 × 104 |

Data sourced from spectroscopic studies on a calix caltech.edupyrrole-based dye, showing the effect of the counter-ion on fluoride binding affinity. scielo.br

Electronic Structure Calculations and Molecular Dynamics Simulations

Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the fundamental properties of TEAF. These calculations provide optimized molecular geometries, vibrational frequencies, and electronic properties. For example, DFT studies have been performed on compounds synthesized from TEAF, such as (C₂H₅)₄N[I₂F] and (C₂H₅)₄N[Br₂F]. sibran.ruresearchgate.net These studies calculated molecular parameters and vibrational spectra, which showed good correlation with experimental FTIR data. sibran.ruresearchgate.net Time-dependent DFT (TD-DFT) has also been used to calculate excitation energies and simulate UV-Vis absorption spectra for such compounds. researchgate.net

The table below summarizes a comparison between experimental and calculated vibrational frequencies for the tetraethylammonium cation in related compounds, demonstrating the accuracy of the computational models.

| Compound | Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |

|---|---|---|---|

| (C₂H₅)₄N[I₂F] | C-H/CH₂/CH₃ stretch | 2853, 2924, 2976 | 2859, 2934, 2965 |

| C-C vibrations | 1169, 1416, 1442 | 1191, 1375 | |

| C-N related vibrations | 420, 482, 1051 | 407, 488, 1050 | |

| (C₂H₅)₄N[Br₂F] | C-H/CH₂/CH₃ stretch | 2984 | 2979 |

| C-C vibrations | 1176, 1299, 1395 | 1189, 1299, 1379 | |

| C-N related vibrations | 429, 483, 1003 | 465, 495, 1006 |

Data adapted from theoretical studies on dihalogenofluoro complexes of tetraethylammonium. sibran.ruresearchgate.net

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of TEAF hydrate systems over time. MD simulations have been used to investigate the structure of water in zeolites synthesized using TEAF. scispace.com These simulations provide insights into how water molecules organize within the confined pores of the zeolite, forming structures that differ significantly from bulk water. scispace.com Although the simulations focus on the final material, they are crucial for understanding the environment created by synthesis procedures involving TEAF. scispace.com

First-principles MD simulations on the related tetramethylammonium fluoride (TMAF) have shown that thermodynamic properties are highly sensitive to the specifics of the electronic structure calculations used. sibran.ru These simulations also indicate that hydration water preferentially solvates the fluoride ions. sibran.ru

Modeling Solvation Effects on Fluoride Reactivity

The reactivity of the fluoride ion in TEAF is critically dependent on its solvation state. In protic solvents like water, the fluoride ion is strongly solvated through hydrogen bonds, which significantly reduces its nucleophilicity and basicity. uit.no This effect is a key consideration in reactions involving fluoride and is a major focus of computational modeling.

Computational models are used to understand how to enhance fluoride reactivity by modulating its solvation shell. One strategy is to control the hydration level of the TEAF salt. Detailed studies have shown that the nucleophilicity of quaternary ammonium (B1175870) fluorides can be attenuated by protic solvents and modulated by varying the hydration level. nih.gov For instance, using TEAF with a specific number of water molecules (e.g., TEAF·2H₂O) can provide a balance between solubility and fluoride reactivity for specific synthetic applications. nih.gov

The choice of solvent also plays a crucial role. The effect of solvent on reaction rates and activation energies can be modeled computationally. rsc.org These models often decompose the solvation free energy into different components, such as electrostatic and non-polar contributions, to understand how the solvent stabilizes or destabilizes reactants, transition states, and products. rsc.org For example, a computational framework designed to predict electrolyte solubility incorporates both lattice and solvation free energies to provide a more accurate picture than considering solvation alone. rsc.orgnih.gov Such models have highlighted the importance of hydrogen bonding interactions between anions and protic solvents in improving solubility. rsc.orgnih.gov

Prediction of Reaction Pathways and Selectivity

Theoretical modeling is a valuable tool for predicting the most likely pathways for reactions involving TEAF and for understanding the origins of selectivity. By calculating the energy profiles of different possible reaction mechanisms, chemists can predict which products are most likely to form.

For example, in the deacylation of cellulose (B213188) esters, the nature of the tetraalkylammonium cation has been shown to affect the regioselectivity of the reaction. vt.edu While tetrabutylammonium fluoride (TBAF) shows high selectivity for deacylation at the O-2/3 positions, the smaller tetramethylammonium fluoride (TMAF) results in poorer regioselectivity with more deacylation at the primary O-6 position. vt.edu Reaction of cellulose acetate (B1210297) with TEAF showed high selectivity, similar to TBAF, but with a slightly lower extent of deacylation. vt.edu These experimental observations can be rationalized through computational modeling of the transition states for the different pathways, helping to predict the optimal catalyst for a desired outcome.

Solvation effects, as modeled computationally, are also critical in predicting reaction selectivity. The structure of the solvent and its interaction with reactive intermediates can steer a reaction towards one pathway over another. rsc.org In catalysis, for example, models can show how solvent molecules stabilize a particular transition state, thereby increasing the rate and selectivity for the corresponding product. rsc.org By integrating kinetic experiments with computational models, a deeper understanding of how to control reaction selectivity in systems utilizing TEAF can be achieved.

Applications of Tetraethylammonium Fluoride Hydrate in Emerging Chemical Fields

Ionic Liquid Chemistry and Electrolyte Applications

Tetraethylammonium (B1195904) fluoride (B91410) hydrate (B1144303) serves as a precursor and a key component in the development of novel ionic liquids and electrolytes, contributing to advancements in energy storage and electrochemical processes.

Tetraethylammonium fluoride hydrate is utilized in the synthesis of new ionic liquids, which are salts with low melting points, often below 100 °C. lookchem.com These materials are explored as "green" solvents and electrolytes due to their low volatility and high thermal stability. The preparation of fluoride-containing ionic liquids often involves an anion exchange reaction, where a halide salt is treated with a fluoride source. cmu.edu For instance, a common method is the metathesis of a halide salt with a metal fluoride or through an acid-base neutralization reaction. lookchem.com

Solvent-stabilized ionic liquid fluorides have been successfully prepared. frontiersin.org For example, the synthesis of an [EMIM]F (1-ethyl-3-methylimidazolium fluoride) based ionic liquid has been achieved through the exchange from a chloride salt using potassium fluoride (KF) or silver fluoride (AgF), or by neutralizing a hydroxide (B78521) salt with hydrofluoric acid (HF). frontiersin.org The removal of water is a critical step in the synthesis, as the basicity of the "naked" fluoride ion increases as it becomes less solvated, which can lead to decomposition. frontiersin.org To address this, azeotropic drying is often employed. frontiersin.org

The stability of fluoride ionic liquids can be enhanced through the formation of solvates with substances like ethanol (B145695) or acetic acid, which form strong hydrogen bonds with the fluoride ion. frontiersin.org Intramolecular stabilization has also been achieved by using cations functionalized with hydroxyl groups. frontiersin.org

Tetraethylammonium fluoride and its derivatives are being investigated as electrolytes in next-generation battery technologies, particularly in fluoride-ion batteries (FIBs). osti.govnih.gov FIBs are a promising energy storage technology due to their high theoretical energy density. nih.gov A key challenge in the development of room-temperature FIBs has been the lack of suitable liquid electrolytes that can efficiently conduct fluoride ions. osti.govnih.gov

Recent research has demonstrated that dry tetraalkylammonium fluoride salts dissolved in ether solvents can function as liquid electrolytes with high ionic conductivity, a wide operating voltage, and robust chemical stability. osti.govnih.gov These electrolytes enable the reversible fluorination and defluorination of metal fluoride electrodes at room temperature. osti.govnih.gov For example, a liquid electrolyte based on a dry tetraalkylammonium fluoride salt has been successfully paired with a copper-lanthanum trifluoride (Cu@LaF₃) core-shell cathode, demonstrating the feasibility of room-temperature cycling. osti.govnih.gov

In a study on aluminum cells, a novel electrolyte based on tetrabutylammonium (B224687) fluoride (TBAF), a close analogue of tetraethylammonium fluoride, was proposed. researchgate.net This anhydrous ionic liquid fluoride salt electrolyte was shown to prevent the passivation of the aluminum surface and sustain a high electrode potential without significant hydrogen evolution. researchgate.net An Al/CuO primary cell utilizing a TBAF-based electrolyte exhibited a high discharge capacity, highlighting the potential of such electrolytes in metal-anode battery systems. researchgate.net

Below is a table summarizing the performance of an Al/CuO primary cell with a TBAF-based electrolyte:

| Parameter | Value |

| Electrolyte | Tetrabutylammonium fluoride-based |

| Cathode Material | CuO@Cu nanoplatelets |

| Open Circuit Voltage (OCV) | 1.42 V |

| Discharge Capacity | 457 mAh g⁻¹ |

Data pertains to a tetrabutylammonium fluoride (TBAF) based electrolyte, a close structural analogue of tetraethylammonium fluoride. researchgate.net

The high reactivity of the "naked" fluoride ion presents a challenge in the development of fluoride-based ionic liquids and electrolytes. frontiersin.org The stabilization of the fluoride ion is crucial to prevent unwanted side reactions and ensure the stability of the electrolyte. One approach to stabilize the fluoride ion is through solvation with hydrogen bond donors. frontiersin.org

In a study on fluoride-based ionic liquids, it was found that solvents like ethanol and acetic acid can form stable solvates with the fluoride ion through hydrogen bonding. frontiersin.org This interaction reduces the reactivity of the fluoride ion, making the ionic liquid more stable. frontiersin.org Another strategy is the use of cations with built-in functional groups that can interact with and stabilize the fluoride anion. Hydroxyl-functionalized cations, for example, can provide intramolecular stabilization of the fluoride ion. frontiersin.org

The choice of solvent and cation structure is therefore critical in tuning the properties and stability of fluoride-containing ionic liquids for their application as electrolytes.

Materials Science Applications

This compound is recognized for its role as a source of fluoride ions in various chemical reactions, including fluorination processes. chemicalbook.com This property suggests its potential application in the synthesis of fluorinated polymers. Fluoropolymers are a class of polymers containing fluorine atoms that exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, making them valuable in a wide range of high-performance applications. nih.gov

While specific research articles detailing the direct use of this compound as a catalyst or reagent in the polymerization of fluorinated monomers were not prominently found in the conducted searches, its function as a phase transfer catalyst and a fluoride ion source is well-established. nih.gov In the context of polymer synthesis, such a compound could facilitate the polymerization of vinylidene fluoride (VDF) or other fluorinated olefins. Phase transfer catalysts are often employed in emulsion polymerization to enhance reaction rates and improve polymer properties.

The general application of tetraalkylammonium salts in fluorination reactions suggests that TEAF could be used to introduce fluorine into polymer backbones or as a catalyst in polymerization processes where a fluoride anion is required to initiate or propagate the reaction. However, without specific examples or patents detailing this application for TEAF hydrate, its role in the preparation of fluorinated polymers remains a potential but not extensively documented application.

Biological Research and Biomolecule Modification

This compound has emerged as a valuable reagent in the field of biological research, particularly in the modification of biomolecules such as oligonucleotides and for the preparation of radiolabeled compounds for medical imaging.

One of the key applications of tetraethylammonium fluoride is in the synthesis of RNA oligonucleotides. During solid-phase synthesis, protecting groups are used on the 2'-hydroxyl function of the ribose units. The tert-butyldimethylsilyl (TBDMS) group is a common protecting group that can be efficiently removed under mild conditions using a fluoride source. Tetraethylammonium fluoride, often in a solvent like dimethyl sulfoxide (B87167) (DMSO), has been demonstrated to be an effective reagent for this desilylation step, allowing for the synthesis of RNA oligonucleotides. google.com

Furthermore, tetraethylammonium salts are utilized in the field of positron emission tomography (PET), a powerful medical imaging technique. The radioisotope fluorine-18 (B77423) (18F) is a widely used positron emitter for the synthesis of PET radiotracers. Tetraethylammonium bicarbonate ([18F]TEAB) has been shown to be an effective alternative to the commonly used [18F]KF/Kryptofix system for the efficient incorporation of [18F]fluoride into various precursors for PET tracers. nih.gov This highlights the role of the tetraethylammonium cation in facilitating nucleophilic fluorination reactions, which are crucial for the late-stage radiolabeling of biomolecules. rsc.org

The ability of tetraethylammonium fluoride to act as a fluoride ion source also suggests its potential for other biomolecule modifications, such as the post-translational modification of proteins, although specific examples directly using TEAF are not widespread in the literature. The general principles of post-translational modifications involve the covalent alteration of amino acid side chains, and the reactivity of the fluoride ion could potentially be harnessed for specific modifications. nih.govwikipedia.org

Future Directions and Research Opportunities

Development of Sustainable Synthetic Routes for TEAFH

The traditional synthesis of quaternary ammonium (B1175870) fluorides often involves methods that are not environmentally ideal. Future research will likely focus on developing greener, more sustainable synthetic pathways for TEAFH. A promising direction is the exploration of aqueous-based synthesis, which minimizes or eliminates the need for organic solvents. For instance, a method analogous to the preparation of tetrabutylammonium (B224687) fluoride (B91410) trihydrate could be adapted. This involves reacting a tetraethylammonium (B1195904) salt with an inorganic fluoride salt, such as potassium fluoride, in water. This approach is not only environmentally friendly but also potentially more cost-effective and safer, as it avoids the use of hazardous reagents like hydrofluoric acid. acs.org The development of such routes would align with the principles of green chemistry and enhance the industrial viability of TEAFH.

Table 1: Comparison of Potential Synthetic Routes for TEAFH

| Feature | Traditional Route (e.g., Ion Exchange) | Proposed Sustainable Route |

| Solvent | Organic Solvents | Water |

| Fluoride Source | Hydrofluoric Acid (HF) | Inorganic Salts (e.g., KF) |

| Byproducts | Potentially hazardous waste | Benign salts (e.g., KCl) |

| Safety | High, due to HF | Improved safety profile |

| Environmental Impact | Higher | Lower |

Exploration of Novel Catalytic Transformations

TEAFH is recognized for its role as a catalyst in various reactions, including oxidations, methylations, and as a phase transfer catalyst. miragenews.com It also serves as a homogeneous catalyst for the selective depolymerization of polylactic acid (PLA). sigmaaldrich.com However, its full catalytic potential remains largely untapped.

Future research should venture into new catalytic territories. One area of interest is its application in C-H bond activation, a fundamental transformation in organic synthesis that allows for the direct functionalization of ubiquitous C-H bonds. Investigating the ability of the fluoride ion in TEAFH to act as a base or a ligand in such catalytic cycles could lead to novel synthetic methodologies. Another promising field is asymmetric catalysis, where TEAFH or its derivatives could be employed as catalysts or co-catalysts in reactions that produce chiral molecules, which are of high importance in the pharmaceutical industry. The unique properties of the tetraethylammonium cation and the fluoride anion could be harnessed to control the stereochemical outcome of these transformations.

Advanced Computational Studies for Predictive Design

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity. While experimental studies have provided valuable insights into the applications of TEAFH, advanced computational studies are a critical next step. First principles molecular dynamics (FPMD) simulations, for example, can be used to investigate the thermodynamic, structural, and transport properties of TEAFH in different environments. acs.org

Future computational work could focus on several key areas:

Reaction Mechanism Elucidation: Building detailed models of reaction pathways to understand how TEAFH facilitates catalytic transformations at a molecular level. This includes studying the roles of ion-pairing, solvation, and hydrogen bonding. acs.orgwikipedia.org

Predictive Catalyst Design: Using computational screening to identify new potential catalytic applications for TEAFH or to design modified versions of the catalyst with enhanced activity or selectivity.

Solvent Effects: Modeling how different solvents interact with TEAFH and influence its reactivity, which can help in optimizing reaction conditions for known and novel transformations. acs.org

Insights from these studies can accelerate the discovery of new applications and enable the rational design of more efficient chemical processes. researchgate.net

Table 2: Potential Focus Areas for Computational Studies of TEAFH

| Research Area | Objective | Computational Method Example |

| Mechanistic Studies | Understand the role of TEAFH in catalysis. | Density Functional Theory (DFT) |

| Catalyst Screening | Identify new reactions catalyzed by TEAFH. | High-Throughput Virtual Screening |

| Solvent Optimization | Predict the best solvent for a given reaction. | Molecular Dynamics (MD) Simulations |

| Predictive Stability | Assess the thermal and chemical stability of TEAFH under various conditions. | Ab initio Molecular Dynamics |

Investigation of TEAFH in Advanced Materials Synthesis

The utility of TEAFH extends beyond catalysis into the realm of materials science. It is known to function as a template agent in the creation of molecular sieves, which are porous materials with applications in separation and catalysis. acs.org This templating role suggests a broader potential in the synthesis of other advanced materials.

Future research could explore the use of TEAFH in the synthesis of:

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The fluoride ion could act as a mineralizer or structure-directing agent, influencing the formation and properties of these highly porous and crystalline materials.

Fluorinated Polymers: As a source of fluoride ions, TEAFH is valuable for synthesizing fluorinated compounds. researchgate.net This can be extended to the polymerization of fluorinated monomers to create specialty polymers with unique thermal and chemical resistance properties.

Nanomaterials: Investigating the role of TEAFH in controlling the size, shape, and properties of various nanoparticles during their synthesis.

By systematically studying its influence on material formation, new functional materials with tailored properties could be developed for a wide range of applications, from gas storage to electronics.

Role in Green Chemistry and Environmental Applications

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. TEAFH has already shown promise in this area. Its ability to catalyze the depolymerization of PLA, a biodegradable plastic, points towards its potential role in chemical recycling and waste valorization. sigmaaldrich.com

Future research should build upon these findings and explore other environmental applications:

Biomass Conversion: Investigating the catalytic activity of TEAFH in the conversion of biomass-derived platform molecules into valuable chemicals and biofuels. The basicity of the fluoride ion could be effective in promoting reactions such as isomerizations or dehydrations.

CO2 Conversion: Exploring the potential of TEAFH as a catalyst or co-catalyst in the chemical fixation of carbon dioxide into useful products like formic acid or carbonates, similar to what has been observed with the related tetrabutylammonium fluoride. energy-reporters.com

Benign Catalyst Replacement: Promoting the use of TEAFH as a more environmentally friendly alternative to hazardous catalysts currently used in industrial processes. Research could focus on directly comparing its efficacy and environmental footprint against traditional catalysts in a variety of reactions.

By focusing on these areas, the scientific community can further establish TEAFH as a key tool in the development of sustainable chemical technologies.

Q & A

Q. How should researchers handle the hygroscopic nature of tetraethylammonium fluoride hydrate in experimental settings?

Methodological Answer: this compound is highly hygroscopic, requiring strict anhydrous handling to prevent hydrolysis and HF release. Storage under inert gas (argon/nitrogen) in airtight containers is critical. For reactions, use dry solvents (e.g., THF, acetonitrile) and glovebox techniques. Pre-drying the compound via vacuum desiccation (e.g., P₂O₅) ensures minimal water content, which is vital for reproducibility in fluoride-mediated reactions .

Q. What are the primary reaction mechanisms involving this compound in organic synthesis?

Methodological Answer: The compound serves as a "naked fluoride" source due to its weakly coordinating ammonium cation. Key applications include:

- Nucleophilic Substitution (SₙAr): Fluoride replaces halides/nitro groups in aromatic systems under mild conditions (e.g., aryl chloride to aryl fluoride conversion at 60–80°C in DMF) .

- Deprotonation: Acts as a base in deprotonating acidic C–H bonds (e.g., heteroarenes) for functionalization, often paired with metal alkoxides to enhance efficiency .

- Phase-Transfer Catalysis: Facilitates anion exchange in biphasic systems, enabling fluoride transfer to organic phases .

Q. Which analytical techniques are essential for characterizing this compound and its reaction products?

Methodological Answer:

Advanced Research Questions

Q. How can anhydrous tetraethylammonium fluoride be generated in situ for sensitive fluorination reactions?

Methodological Answer: Anhydrous conditions are achieved via:

- Reagent Pairing: Combining tetraethylammonium phenoxide with SO₂F₂ produces anhydrous fluoride salts without HF byproducts .

- Solvent-Free Systems: Using ionic liquids (e.g., [NTf₂]⁻) stabilizes fluoride ions and suppresses hydrolysis .

- Microwave Assistance: Accelerates reactions (e.g., 10 min at 100°C) to minimize water ingress . Contradictions in yield (60–95%) arise from residual moisture; strict drying protocols are recommended .

Q. What role does this compound play in MXene synthesis, and how does its use improve safety?

Methodological Answer: It replaces hazardous HF in MXene etching (e.g., Ti₃AlC₂ → Ti₃C₂Tx), acting as both etchant and intercalant. The hydrated form reduces HF volatility, enabling safer room-temperature processing in aqueous solutions. Post-etching, excess fluoride is removed via centrifugation (3× at 10,000 rpm) .

Q. How does this compound compare to other quaternary ammonium salts in suppressing CO₂ hydrate formation?

Methodological Answer: In thermodynamic studies, tetraethylammonium-based deep eutectic solvents (DESs) with glycerol or MEG inhibit CO₂ hydrates better than conventional inhibitors (e.g., methanol) by disrupting water lattice formation. Key metrics:

Q. What strategies mitigate side reactions (e.g., dimerization) when using this compound in polar aprotic solvents?

Methodological Answer:

- Low Temperatures: Reactions at –20°C in acetonitrile reduce dimerization (e.g., CH₃CN → CH₃C(NH₂)=CHCN) .

- Additives: Crown ethers (18-crown-6) sequester ammonium cations, enhancing fluoride availability and reaction selectivity .

- Solvent Screening: DMSO suppresses side reactions better than DMF due to stronger cation solvation .

Data Contradiction Analysis

- Synthesis Routes: reports synthesis via tetramethylammonium hydroxide and HF, while uses SO₂F₂. The latter avoids HF handling but requires rigorous moisture control. Researchers must balance safety and practicality based on reaction scale .

- Hydration Effects: highlights aqueous MXene etching, whereas warns of hydrolysis. This contradiction underscores context-dependent stability: controlled hydration aids MXene synthesis, but excess water degrades fluoride reactivity in organic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.